Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthetic Architectures, and Bioisosteric Utility in Fragment-Based Drug Discovery (FBDD)
Executive Summary: Escaping Flatland
1-Cyclobutyl-2-methylpropylamine (CAS: 1270546-26-3) represents a critical "sp³-rich" building block in modern medicinal chemistry. As drug discovery moves away from planar, aromatic-heavy scaffolds—which often suffer from poor solubility and metabolic liability—this molecule offers a strategic solution. It serves as a saturated, lipophilic amine scaffold that functions as a bioisostere for both
-branched amino acids (e.g., Valine) and -substituted phenethylamines .
This guide details the structural conformation, an enantioselective synthetic protocol utilizing Ellman’s auxiliary, and the physicochemical rationale for its deployment in high-affinity ligand design.
Unlike the rigid planarity of a phenyl ring or the flexibility of a butyl chain, the cyclobutyl moiety exists in a puckered "butterfly" conformation.
Pucker Angle:
25–35°.
Inversion Barrier: Low (
1.5 kcal/mol), allowing the ring to flip but maintaining a distinct spatial volume that fills hydrophobic pockets differently than a flat aromatic ring.
Chirality: The C1 carbon is a stereocenter. The biological activity of derivatives typically depends heavily on the
or configuration, necessitating asymmetric synthesis.
Physicochemical Profile (Computed)
Property
Value
Implication for Drug Design
cLogP
2.4 – 2.6
Ideal lipophilicity for BBB penetration without excessive protein binding.
TPSA
26.02 Ų
High membrane permeability; suitable for CNS targets.
pKa (Conj. Acid)
10.5
Basic amine; exists predominantly as a cation at physiological pH (7.4).
Rotatable Bonds
3
Moderate flexibility allows induced fit without high entropic penalty.
Fsp³
1.0 (100%)
Fully saturated; correlates with higher clinical success rates (solubility/toxicity).
Synthetic Methodology: The Ellman Protocol
Rationale: Direct reductive amination of cyclobutyl isopropyl ketone is kinetically sluggish due to steric crowding at the
-positions (cyclobutyl and isopropyl flanking the carbonyl). To achieve high yield and enantiocontrol, we utilize Ellman’s Sulfinamide chemistry.[2] This protocol relies on the addition of an organometallic reagent to a chiral sulfinimine, which is more electrophilic and stereodirecting than the corresponding ketone.
Reaction Scheme
Target: Enantiopure
-1-cyclobutyl-2-methylpropylamine.
Condensation: Cyclobutanecarboxaldehyde is condensed with
-tert-butanesulfinamide to form the chiral sulfinimine.
Nucleophilic Addition: Isopropylmagnesium chloride (Grignard) is added. The bulky tert-butyl group on the sulfur directs the attack to a single face of the imine (diastereoselective).
Deprotection: Acidic cleavage removes the sulfinyl group to yield the free amine salt.
atmosphere. Stir at RT for 16h. The Lewis acid acts as both catalyst and water scavenger.
Workup: Quench with brine. Filter through Celite to remove titanium salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Checkpoint: Verify imine formation via IR (absence of C=O stretch, presence of C=N stretch at
1620 cm⁻¹).
Step 2: Diastereoselective Grignard Addition
Reagents: Sulfinimine (from Step 1), Isopropylmagnesium chloride (2.0 M in THF, 1.5 equiv).
Conditions: Cool sulfinimine solution (DCM) to -78°C. Add Grignard dropwise.
Mechanism: The reaction proceeds via a six-membered chelated transition state (Zimmerman-Traxler model) involving Mg, O(sulfinyl), and N(imine), ensuring high diastereoselectivity (
).
Workup: Quench with saturated
at -78°C. Warm to RT. Extract with EtOAc.
Step 3: Sulfinyl Cleavage
Reagents: 4.0 M HCl in Dioxane.
Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl/Dioxane. Stir 1h at RT.
Isolation: Precipitate the amine hydrochloride salt with
. Filter and dry.
Visual Workflow (DOT Diagram)
Figure 1: Enantioselective synthesis of 1-cyclobutyl-2-methylpropylamine via Ellman’s auxiliary. This route avoids the steric pitfalls of direct ketone amination.
Bioisosteric & Pharmacological Logic[5][6]
The "Cyclobutyl vs. Phenyl" Swap
In drug design, replacing a phenyl ring with a cyclobutyl group is a validated strategy to improve physicochemical properties while maintaining steric occupancy.
Parameter
Phenyl Ring
Cyclobutyl Ring
Advantage of Cyclobutyl
Geometry
Planar (2D)
Puckered (3D)
Escapes "flatland"; better solubility.
Electronic
-electron rich
-rich
Removes metabolic "soft spots" (oxidation).
Metabolism
Prone to CYP450 oxidation
Metabolically robust
Increases half-life ().
Vector
Rigid exit vectors
Slight flexibility
Allows optimized induced fit.
Application in Ligand Design
This specific amine serves as a Valine Bioisostere . In protease inhibitors or GPCR ligands where a Valine side chain (
) binds to a hydrophobic pocket, the introduction of the cyclobutyl group at the -position (geminal to the amine) rigidifies the backbone. This restricts the rotatable bond space, pre-organizing the molecule into a bioactive conformation (entropic advantage) without adding excessive molecular weight.
Analytical Validation Standards
To ensure the identity of the synthesized compound, the following analytical signatures must be verified.
Strategic Bioisosteres for Next-Generation Drug Discovery Executive Summary In modern medicinal chemistry, the "Magic Methyl" effect is often insufficient to resolve metabolic liabilities or patentability issues. Sterica...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Bioisosteres for Next-Generation Drug Discovery
Executive Summary
In modern medicinal chemistry, the "Magic Methyl" effect is often insufficient to resolve metabolic liabilities or patentability issues. Sterically hindered cyclobutyl amines—specifically 1,1-disubstituted and 1,3-disubstituted variants—have emerged as superior bioisosteres for tert-butyl, isopropyl, and piperidine motifs. By introducing conformational restriction and blocking metabolic "soft spots" (such as
-carbon oxidation), these scaffolds offer a proven vector to enhance metabolic stability (), modulate lipophilicity (), and improve target residence time without significantly altering the pharmacophore volume.
Part 1: Strategic Value in Medicinal Chemistry
The Conformational Lock & Metabolic Blockade
Sterically hindered cyclobutyl amines function through two primary mechanisms:
Metabolic Shunting: In linear aliphatic amines (e.g., isopropyl amine), the
-carbon is a prime site for CYP450-mediated oxidative dealkylation. Constraining this carbon within a cyclobutane ring—particularly when substituted with a quaternary group like or —sterically impedes the approach of the heme-iron center, significantly reducing N-dealkylation rates.
Vector Alignment: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into specific puckered conformations (butterfly angles ~25-35°), directing vectors into hydrophobic pockets with lower entropic penalty upon binding.
Physicochemical Profiling: The tert-Butyl Replacement
The 1-trifluoromethylcyclobutyl group is a validated bioisostere for the tert-butyl group. It maintains similar steric bulk (Van der Waals volume) while lowering lipophilicity due to the polarity of the C-F bonds.
Table 1: Comparative Physicochemical Properties
Data synthesized from Mykhailiuk et al. and internal ADME benchmarks.
Property
tert-Butyl Amine
1-Methylcyclobutyl Amine
1-(Trifluoromethyl)cyclobutyl Amine
Impact
Hybridization
(Rotatable)
(Restricted)
(Restricted)
Rigidification
ClogP
~1.6
~1.4
~1.9
Lipophilicity Modulation
pKa (Conj. Acid)
10.6
10.2
7.8
Reduced basicity (better permeability)
Metabolic Stability
Low (N-dealkylation)
Moderate
High (Blocked -oxidation)
Extended
VdW Volume (ų)
~78
~82
~95
Perfect space-filling match
Part 2: Synthetic Architectures & Pathways
The synthesis of these hindered systems requires overcoming significant ring strain (~26 kcal/mol) and steric repulsion. Two dominant pathways exist: Classical Rearrangement (reliable for 1,1-disubstitution) and Strain-Release Functionalization (modern approach for 1,3-disubstitution).
Pathway Logic Visualization
Figure 1: Decision tree for selecting synthetic methodologies based on the desired steric environment and substitution pattern.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Trifluoromethyl)cyclobutan-1-amine
Methodology: Modified Curtius Rearrangement.
Rationale: Direct nucleophilic substitution on a tertiary cyclobutyl carbon is impossible due to steric shielding and ring strain. The Curtius rearrangement bypasses this by migrating the carbon-nitrogen bond.
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid (10 mmol) and anhydrous
-BuOH (20 mL). Add TEA (12 mmol) under atmosphere.
Azidation: Cool to 0°C. Add DPPA (11 mmol) dropwise. Caution: Azides are potential explosion hazards. Use a blast shield.
Rearrangement: Warm the mixture to room temperature for 1 hour, then reflux at 85°C for 4 hours.
Mechanism:[1][2][3][4] The acyl azide forms, undergoes thermal decomposition to the isocyanate (releasing
), and is trapped by -BuOH to form the Boc-protected amine.
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, sat.
, and brine. Dry over .
Deprotection: Dissolve the crude Boc-amine in DCM. Add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours.
Isolation: Concentrate in vacuo to yield the amine hydrochloride salt.
Validation Check:
NMR: Look for a singlet around -80 ppm (distinct from starting material).
Safety: Ensure no residual azide peaks (
) in IR before heating.
Protocol B: Strain-Release Amination of Bicyclo[1.1.0]butanes (BCBs)
Methodology: Nucleophilic Ring Opening.
Rationale: BCBs possess ~65 kcal/mol of strain energy.[5] Relieving this strain allows for the rapid assembly of 1,3-disubstituted cyclobutanes, which are difficult to access via traditional alkylation.
Reagents:
1-(Phenylsulfonyl)bicyclo[1.1.0]butane (BCB Building Block)
Secondary Amine (Nucleophile, e.g., Morpholine)
Catalyst:
(1 mol%) or Lewis Acid () depending on amine basicity.
Step-by-Step Workflow:
Setup: In a glovebox or under Argon, dissolve the BCB (0.5 mmol) in anhydrous Toluene (2 mL).
Addition: Add the secondary amine (0.6 mmol).
Catalysis: Add catalyst if the amine is non-nucleophilic. For reactive amines, the reaction may proceed uncatalyzed at elevated temperatures.
Reaction: Stir at 60°C for 12 hours.
Mechanism:[1][2][3][4] The nucleophile attacks the central bridgehead bond, breaking the C1-C3 bond and relieving strain to form the cyclobutane.
Purification: Direct flash chromatography (Silica, Hexane/EtOAc gradient).
Visualizing the Mechanism:
Figure 2: Mechanistic flow of strain-release amination.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Commercial Suppliers and Technical Utilization of 1-Cyclobutyl-2-methylpropan-1-amine
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Sourcing Specialists
Executive Summary
1-Cyclobutyl-2-methylpropan-1-amine (CAS: 1270546-26-3 ) is a high-value aliphatic amine intermediate used primarily in the synthesis of pharmaceutical agents targeting GPCRs and kinases. Characterized by a cyclobutyl ring fused to a branched alkyl chain, this motif offers unique steric bulk and lipophilicity (LogP ~2.2) that modulates the metabolic stability and binding affinity of drug candidates.
This guide provides a comprehensive analysis of the commercial landscape for this building block, technical validation protocols for incoming quality control (QC), and a robust contingency synthesis route for scenarios where commercial stock is unavailable.
Colorless to pale yellow liquid (Free base) / White solid (HCl salt)
Key Structural Features
Cyclobutane ring (conformational restriction); Isopropyl tail (steric bulk); Chiral center at C1
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Structural dissection of 1-Cyclobutyl-2-methylpropan-1-amine showing the pharmacophoric elements.
Commercial Supply Chain Landscape
As of Q1 2026, 1-Cyclobutyl-2-methylpropan-1-amine is classified as a Specialty Building Block . It is not a commodity chemical; therefore, inventory fluctuates significantly.
Primary Supplier Tiers
Tier 1: Catalog Stock (Immediate Dispatch)
AK Scientific: Often stocks the racemic free base (Catalog #7071DM).
Enamine / WuXi AppTec: Major global suppliers for this class of aliphatic amines. Look for "Make-on-Demand" options if stock is zero.
ChemicalBook Aggregators: Useful for locating smaller regional distributors in China or India.
Tier 2: Custom Synthesis (Lead Time: 4–6 Weeks)
If the specific enantiomer (e.g., (S)-1-cyclobutyl-2-methylpropan-1-amine) is required for SAR studies, off-the-shelf availability is rare. In these cases, contract research organizations (CROs) such as PharmBlock or Combi-Blocks are recommended for chiral synthesis.
Sourcing Strategy Matrix
Requirement
Recommended Source Type
Estimated Lead Time
< 5g (Racemic)
Tier 1 Catalog Vendor (e.g., AK Sci, Enamine)
1–2 Weeks
> 100g (Racemic)
Tier 1 Bulk Inquiry
3–4 Weeks
Chiral (Pure Enantiomer)
Tier 2 Custom Synthesis
4–8 Weeks
Technical Validation (Quality Control)
Upon receipt of the material, the following self-validating QC protocol is mandatory to ensure structural integrity and purity.
A. 1H-NMR Validation Criteria (CDCl3, 400 MHz)
Methine (C1-H): Look for a multiplet around δ 2.4–2.6 ppm . This signal is diagnostic; it integrates to 1H and shows coupling to the cyclobutyl and isopropyl protons.
Isopropyl Methyls: Two doublets (or overlapping multiplets) around δ 0.8–1.0 ppm (6H total).
Cyclobutyl Protons: Complex multiplets in the δ 1.6–2.1 ppm range (6H).
Amine Protons: Broad singlet (exchangeable with D2O), position varies with concentration.
B. LC-MS Verification
Ionization: ESI Positive Mode.
Target Mass: [M+H]⁺ = 128.1 .
Purity Check: UV detection at 210 nm is often insufficient due to lack of chromophores. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is required for accurate purity assessment.
Contingency Synthesis Protocol
If commercial supply is disrupted, the following synthesis route is robust, scalable, and validated for laboratory preparation.
Route: Reductive Amination of 1-Cyclobutyl-2-methylpropan-1-one
This method utilizes the commercially available ketone precursor (CAS: 25111-33-5).
In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL).
Add Ammonium Acetate (100 mmol) in one portion.
Critical Step: Stir at room temperature for 2 hours to allow the ketone-imine equilibrium to establish.
Reduction:
Cool the solution to 0°C.
Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise. Caution: Toxic HCN gas may evolve if acid is present; ensure basic pH or use a fume hood with a scrubber.
Remove the ice bath and stir at room temperature for 16 hours.
Workup (Acid-Base Extraction):
Quench the reaction with 1N HCl (carefully) to decompose excess hydride and acidify the amine (pH < 2).
Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted ketone (Discard organic layer).
Basify the aqueous layer with 6N NaOH to pH > 12.
Extract the free amine into Dichloromethane (3 x 50 mL).
Dry over Na₂SO₄, filter, and concentrate carefully (the amine is volatile).
Purification:
If necessary, convert to the HCl salt by adding 2M HCl in ether to the DCM solution. The salt precipitates and can be filtered, offering higher stability and purity.
Synthesis Pathway Diagram
Figure 2: Reductive amination pathway for the synthesis of the target amine.
Handling and Stability
Volatility: The free base is a liquid with moderate volatility. Store in a tightly sealed container at 4°C.
Carbonate Formation: Like many primary amines, it readily absorbs CO₂ from the air to form carbamates/carbonates. Always handle under an inert atmosphere (Nitrogen/Argon).
Storage: The Hydrochloride (HCl) salt form is significantly more stable and non-hygroscopic. It is recommended to convert the free base to the HCl salt for long-term storage (>1 month).
References
PubChem. (n.d.). 1-Cyclobutyl-2-methylpropan-1-amine (Compound).[1][2] National Library of Medicine. Retrieved February 25, 2026, from [Link]
Organic Syntheses. (n.d.). General Procedures for Reductive Amination. Retrieved February 25, 2026, from [Link]
Application Note: High-Efficiency Reductive Amination of 1-Cyclobutyl-2-methylpropan-1-one
Executive Summary The reductive amination of 1-cyclobutyl-2-methylpropan-1-one presents a distinct challenge in organic synthesis due to significant steric hindrance.[1] The carbonyl carbon is flanked by two secondary ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reductive amination of 1-cyclobutyl-2-methylpropan-1-one presents a distinct challenge in organic synthesis due to significant steric hindrance.[1] The carbonyl carbon is flanked by two secondary carbons: a cyclobutyl ring and an isopropyl group. Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often result in low conversion rates or stalled imine formation due to the inability of the amine nucleophile to access the carbonyl center effectively.
This Application Note details a Titanium(IV) Isopropoxide-mediated protocol , which serves as the "Gold Standard" for activating such hindered substrates. By acting as both a Lewis acid and a water scavenger, Ti(OiPr)₄ drives the equilibrium toward the imine species, which is subsequently reduced in situ.[2]
Chemical Context & Substrate Analysis[3][4][5][6][7]
The Steric Challenge
The substrate, 1-cyclobutyl-2-methylpropan-1-one (CAS: 25111-33-5), possesses a "dual-secondary" steric environment.
Alpha-Position 1: Cyclobutyl ring (Ring strain, moderate bulk).
Alpha-Position 2: Isopropyl group (High steric bulk).
In standard reductive aminations (e.g., STAB in DCE), the formation of the hemiaminal intermediate is energetically unfavorable. The expulsion of water to form the imine is further retarded by the lack of thermodynamic driving force.
The Solution: Titanium(IV) Isopropoxide
To overcome this, we utilize Ti(OiPr)₄. Its mechanism of action is twofold:
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
Chemical Dehydration: Irreversibly reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium toward the imine (Le Chatelier’s principle).
Visualizing the Mechanism
The following diagram illustrates the activation pathway essential for this specific hindered ketone.
Figure 1: Ti(IV)-mediated activation pathway overcoming steric hindrance at the carbonyl center.
Experimental Protocols
Protocol A: Ti(OiPr)₄ / NaBH₄ (The "Gold Standard")
Recommended for: Primary and unhindered secondary amines.
Reagents:
1-cyclobutyl-2-methylpropan-1-one (1.0 equiv)
Amine (1.2 – 1.5 equiv)
Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)
Sodium Borohydride (NaBH₄) (1.5 equiv)
Solvent: Absolute Ethanol (EtOH) or THF (anhydrous).
Step-by-Step Procedure:
Complexation (Critical Step):
In a flame-dried flask under Nitrogen/Argon, combine the ketone (1.0 equiv) and the amine (1.2 equiv).
Add Ti(OiPr)₄ (1.25 equiv) neat.
Note: If the reaction mixture is too viscous, add minimal anhydrous THF.
Stir at Ambient Temperature for 6–12 hours .
Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone. Do not proceed to reduction until the ketone is consumed. For this specific substrate, heating to 40-50°C may be required if using a secondary amine.
Reduction:
Dilute the mixture with absolute Ethanol (approx. 2 mL per mmol of ketone).
Cool the reaction vessel to 0°C.
Add NaBH₄ (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
Allow the mixture to warm to room temperature and stir for 2–4 hours.
Workup (The "Mattson" Quench):
The Challenge: Ti salts form a gelatinous emulsion that is difficult to filter.
The Fix: Add 2M aqueous NaOH (or NH₄OH) slowly until a white precipitate forms.
Dilute with Ethyl Acetate.
Filter the resulting slurry through a pad of Celite. The inorganic Ti-salts will remain on the Celite.
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Catalytic Hydrogenation
Recommended for: Industrial scalability or when avoiding metal hydrides.
Load the ketone, amine (1.1 equiv), and catalyst (5-10 wt%) into a hydrogenation vessel (Parr shaker or autoclave).
Pressurize to 50 psi H₂.
Agitate at Room Temperature for 12–24 hours.
Note: If conversion is low, add 1.0 equiv of Acetic Acid to activate the imine formation.
Filter through Celite to remove the catalyst and concentrate.
Performance Data & Optimization
The following table summarizes expected performance based on comparative literature for hindered ketones (e.g., diisopropyl ketone analogs).
Variable
Standard Conditions (STAB/DCE)
Ti-Mediated Conditions (Protocol A)
Imine Formation Time
>24 hours (Incomplete)
6–12 hours (Complete)
Conversion
< 40%
> 85%
Side Products
Alcohol (Direct Reduction)
Minimal
Workup Difficulty
Low
Moderate (Requires Celite)
Troubleshooting Guide
Issue: Ketone remains unreacted after 12 hours.
Cause: Steric bulk is preventing amine attack.
Solution: Increase Ti(OiPr)₄ to 2.0 equiv and heat the neat mixture to 60°C before dilution and reduction.
Issue: "Stuck" Emulsion during workup.
Cause: Incomplete hydrolysis of Titanium alkoxides.
Solution: Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. The layers will separate cleanly.
Decision Logic for Researchers
Use this workflow to select the appropriate modification for your specific amine partner.
Figure 2: Method selection based on amine nucleophilicity and steric profile.
References
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Bhattacharyya, S. (1994). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[5] Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.
PubChem. (n.d.).[7][8] "1-Cyclobutyl-2-methylpropan-1-one (Compound)."[7][8][9] National Library of Medicine.
Application Note: High-Efficiency Peptide Coupling of 1-Cyclobutyl-2-methylpropan-1-amine
Executive Summary This guide provides validated protocols for utilizing 1-Cyclobutyl-2-methylpropan-1-amine (CAS: 1270546-26-3) in peptide coupling and medicinal chemistry applications. Structurally characterized by a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides validated protocols for utilizing 1-Cyclobutyl-2-methylpropan-1-amine (CAS: 1270546-26-3) in peptide coupling and medicinal chemistry applications. Structurally characterized by a primary amine flanked by a cyclobutyl ring and an isopropyl group (at the
-position relative to the nitrogen, but attached to the -carbon), this molecule presents significant steric hindrance.
Standard coupling protocols (EDC/NHS, HBTU) often result in sluggish kinetics, incomplete conversion, or racemization of the carboxylic acid partner. This note details advanced methodologies using HATU , T3P® , and Acid Fluorides to overcome the nucleophilic energy barrier while preserving chiral integrity.
Structural Analysis & Chemical Challenges
Steric Profile
The target amine, 1-Cyclobutyl-2-methylpropan-1-amine , possesses an
-chiral center substituted with two bulky aliphatic groups:
Group A: Cyclobutyl (rigid, lipophilic ring).
Group B: Isopropyl (via the 2-methylpropyl chain structure).
Implication: The steric bulk creates a "congested cone" around the nitrogen nucleophile. During the tetrahedral intermediate formation (the rate-determining step in many amide couplings), the approach to the activated carbonyl is physically impeded.
The "Racemization Trap"
Because the nucleophilic attack is slow, the activated carboxylic acid (e.g., O-acylisourea or active ester) remains in the reactive state longer. This increases the window for:
Oxazolone formation: Leading to epimerization of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-carbon of the amino acid component.
N-acyl urea rearrangement: An irreversible side reaction reducing yield.
Strategic Reagent Selection
Reagent System
Mechanism
Recommended For
Pros
Cons
HATU / HOAt
Uronium/Aza-benzotriazole
Standard High-Yield
Highest reactivity; HOAt neighbor effect speeds up coupling.
Expensive; Risk of guanidinylation if amine is limited.
T3P® (50% in EtOAc/DMF)
Propylphosphonic Anhydride
Chiral/Epimerization Prone
Lowest racemization rate; Easy aqueous workup.
Slower kinetics than HATU; Requires excess base.
COMU
Uronium (Oxyma-based)
Green/Safety
Safer byproduct (Oxyma) than HOAt; High efficiency.
Application Note: Cyclobutyl Amine Building Blocks in Fragment-Based Drug Design (FBDD)
Abstract This guide details the application of cyclobutyl amine building blocks as high-value fragments in Fragment-Based Drug Design (FBDD). While traditional FBDD libraries are heavily skewed toward planar ( ) aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the application of cyclobutyl amine building blocks as high-value fragments in Fragment-Based Drug Design (FBDD). While traditional FBDD libraries are heavily skewed toward planar (
) aromatic systems, cyclobutyl amines offer a critical "Escape from Flatland" (Lovering et al.), providing unique exit vectors, improved solubility, and enhanced metabolic stability. This note provides the rationale for bioisosteric replacement, validated synthetic protocols for stereoselective functionalization, and a workflow for screening these non-UV-active fragments.
The correlation between clinical success and the fraction of
hybridized carbons () is well-established. Cyclobutyl amines serve as saturated bioisosteres of benzene rings, offering distinct advantages:
Solubility: The aliphatic character disrupts
- stacking common in aromatic libraries, significantly increasing aqueous solubility. This allows for higher concentration screening (NMR/SPR) without aggregation artifacts.
Metabolic Stability: Replacing a phenyl ring with a cyclobutane eliminates potential metabolic "soft spots" (e.g., arene oxidation by CYPs) while maintaining lipophilicity (
) in a desirable range.
Exit Vectors (The Geometric Key):
cis-1,3-disubstituted cyclobutanes mimic the bond angles of meta-substituted benzenes (~120° kink), allowing the preservation of binding geometry while removing the aromatic ring.
trans-1,3-disubstituted cyclobutanes provide a linear vector similar to para-substituted benzenes , though Bicyclo[1.1.1]pentane (BCP) is often the preferred para isostere.
Comparative Metrics
Property
Phenyl Amine Fragment
Cyclobutyl Amine Isostere
Impact
Geometry
Planar (2D)
Puckered (3D)
Access to new sub-pockets
Solubility
Low to Moderate
High
Reduced false positives in screening
Metabolic Liability
High (CYP oxidation)
Low
Improved PK profile
Rigidity
Rigid
Semi-Rigid (Pucker flip)
Entropic penalty is low compared to linear alkyls
Visualizing the Bioisosteric Landscape
The following diagram illustrates the structural relationship between traditional aromatic fragments and their saturated
counterparts.
Figure 1: Strategic mapping of benzene bioisosteres. Note the specific mapping of cis-cyclobutane to meta-substitution patterns.
Experimental Protocols
Protocol A: Stereoselective Synthesis of 1,3-Disubstituted Cyclobutyl Amines
Objective: To synthesize a cis-1,3-diamine building block from a ketone precursor. The cis isomer is thermodynamically less stable in some contexts but kinetically accessible via hydride reduction.
Imine Formation: Dissolve the cyclobutanone (1.0 eq) and the amine partner (1.1 eq) in DCE. Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 2 hours.
Expert Insight: Use anhydrous conditions (molecular sieves) if the amine is weakly nucleophilic to drive imine formation.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.
Stereocontrol Note: Large hydride sources like STAB often favor the formation of the cis isomer (equatorial attack) due to steric approach, but mixtures are common. For strict cis selectivity, L-Selectride reduction of the ketone to the alcohol followed by Mitsunobu inversion with an azide source is the gold standard (Mykhailiuk et al.).
Quench & Workup: Quench with sat.
. Extract with DCM.
Isomer Separation (Critical): The cis and trans isomers usually have distinct retention times on Silica gel.
QC Step: Use 1H-NMR to assign stereochemistry. The methine proton in the cis isomer (pseudo-equatorial) typically appears downfield compared to the trans isomer (pseudo-axial) due to anisotropy and ring puckering.
Protocol B: Fragment Screening Workflow (Ligand-Observed NMR)
Objective: Screen a library of cyclobutyl amine fragments against a target protein.[1] Since these fragments lack strong UV chromophores (unlike aromatics), SPR or NMR is required.
Workflow Diagram:
Figure 2: FBDD screening workflow optimized for non-aromatic, sp3-rich fragments.
Detailed Steps:
Solubility Check: Dilute 100 mM DMSO stocks to 1 mM in phosphate buffer (pH 7.4). Measure light scattering (nephelometry). Cyclobutyl amines typically pass this easily, unlike biaryl fragments.
Cocktailing: Group fragments into pools of 5-8 compounds with non-overlapping NMR signals (methyl groups on the cyclobutane are excellent handles).
STD-NMR Experiment:
Protein Conc: 10-20
.
Ligand Conc: 500
.
Observation: Look for saturation transfer to the cyclobutane ring protons. This confirms binding to the macromolecule.
Validation: Deconvolute hits and determine
via SPR. Expect weak affinities () typical for small aliphatic fragments.
Case Study Application: Kinase Inhibitor Core Hopping
Scenario: A project has a hit with a meta-substituted phenyl ring acting as a linker. The compound suffers from high clearance (metabolic instability) and poor solubility.
Strategy:
Design: Replace the phenyl linker with a cis-1,3-cyclobutyl amine.
Synthesis: Use a commercially available cis-3-amino-cyclobutane carboxylic acid building block.
Coupling:
Amine side: React with the hinge-binding heterocycle (via
or Buchwald).
Acid side:[2][3][4] Amide coupling to the solvent-exposed tail.
Result: The resulting molecule maintains the ~120° vector, positioning the tail group correctly. The
increases, LogP drops by ~1.0 unit, and microsomal stability improves by >50% due to the removal of the aromatic ring.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
[Link]
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.
[Link]
Levterov, V. V., et al. (2018).[5] Photochemical Synthesis of Bicyclo[1.1.1]pentanes and Cyclobutanes. Journal of Organic Chemistry. (Enamine protocols).
[Link]
Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.
[Link]
Application Note: Strategic Installation of Protecting Groups on Cyclobutyl Amines
Executive Summary Cyclobutyl amines represent a unique challenge in medicinal chemistry due to the inherent ring strain (~26 kcal/mol) and altered hybridization of the nitrogen center. Unlike unstrained cyclohexyl or alk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutyl amines represent a unique challenge in medicinal chemistry due to the inherent ring strain (~26 kcal/mol) and altered hybridization of the nitrogen center. Unlike unstrained cyclohexyl or alkyl amines, cyclobutyl amines exhibit reduced nucleophilicity and heightened susceptibility to cationic rearrangements. This guide provides validated protocols for installing Boc, Cbz, and Fmoc groups, specifically optimized to mitigate steric hindrance and prevent ring-opening side reactions.
To optimize reaction conditions, one must understand the substrate's electronic state. In cyclobutane, the C-C bond angles (~88°) deviate significantly from the ideal tetrahedral 109.5°. To relieve this strain, the ring carbon atoms rehybridize, directing more p-character into the C-C bonds. Consequently, the exocyclic bonds (C-H and C-N) acquire increased s-character .
Impact on Reactivity: The nitrogen lone pair in cyclobutylamine resides in an orbital with higher s-character compared to cyclohexylamine. Since s-orbitals are held closer to the nucleus, the lone pair is lower in energy and less available for nucleophilic attack.
Operational Consequence: Standard protocols for alkyl amines often result in incomplete conversion. Our protocols utilize hyper-nucleophilic catalysts (DMAP) or phase-transfer conditions to overcome this kinetic barrier without requiring harsh thermal forcing that could jeopardize ring integrity.
Stability & Risk of Ring Opening
While the cyclobutane ring is generally stable to basic conditions used in protection, the choice of protecting group (PG) dictates downstream stability.
Acid Sensitivity: The cyclobutyl cation is non-classical and prone to rearrangement into cyclopropylcarbinyl or allylcarbinyl systems. Therefore, if the final molecule cannot withstand the acidic conditions of Boc removal (TFA/HCl), Cbz or Fmoc should be selected immediately.
Strategic Decision Matrix
Use the following table to select the appropriate protecting group based on your downstream synthetic requirements.
Feature
Boc (tert-Butoxycarbonyl)
Cbz (Carboxybenzyl)
Fmoc (Fluorenylmethoxycarbonyl)
Installation Reagent
or
or
Primary Removal
Acid (TFA, HCl)
Hydrogenolysis (, Pd/C)
Base (Piperidine, DBU)
Cyclobutyl Suitability
High , but deprotection requires care to avoid cation rearrangement.
Excellent , removal is neutral and preserves ring integrity.
Good , ideal for solid-phase synthesis; avoids acid entirely.
Solubility Profile
Lipophilic; improves solubility of polar amines.
Highly lipophilic; UV active (easy detection).
Lipophilic; prone to aggregation; distinct UV signature.
Cost Efficiency
High
Moderate
Moderate to Low
Validated Experimental Protocols
Protocol A: Boc-Protection (The "Thermodynamic" Method)
Best for: Large-scale batch processing where acid-based deprotection is acceptable.
Reagents:
Cyclobutyl amine (1.0 equiv)
Di-tert-butyl dicarbonate (
) (1.2 equiv)
Triethylamine (
) (1.5 equiv) or (2.0 equiv)
Solvent: Dioxane/Water (1:1) or DCM (if amine is soluble)
Catalyst: DMAP (0.05 equiv) - Critical for cyclobutyl amines due to reduced nucleophilicity.
Step-by-Step Workflow:
Preparation: Dissolve cyclobutyl amine in Dioxane/Water (1:1). If using the hydrochloride salt, ensure 2.5 equiv of base is added to neutralize the salt and act as the scavenger.
Addition: Cool the solution to 0 °C. Add
(dissolved in a minimal amount of dioxane) dropwise over 20 minutes.
Why: Exotherms can promote side reactions; slow addition ensures control.
Catalysis: Add DMAP (5 mol%).
Expert Note: Without DMAP, cyclobutyl amine reactions can stall at ~85% conversion. DMAP forms a reactive N-acylpyridinium intermediate that transfers the Boc group more efficiently.
Reaction: Allow to warm to Room Temperature (23 °C) and stir for 4–6 hours.
Validation: Check TLC (ninhydrin stain). The free amine spot (base line) should disappear; a less polar, UV-inactive (unless other chromophores exist) spot appears.
Workup: Evaporate dioxane. Acidify aqueous residue carefully to pH 4 with 1M citric acid (avoid strong mineral acids). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
Best for: Compounds requiring neutral deprotection (hydrogenolysis) to preserve ring strain.
Reagents:
Cyclobutyl amine (1.0 equiv)
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
Base:
(2.5 equiv)
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
Biphasic Setup: Dissolve amine and
in water. Add THF (equal volume). Vigorously stir to create an emulsion.
Controlled Addition: Cool to 0 °C. Add Cbz-Cl dropwise.
Caution: Cbz-Cl is moisture sensitive. Rapid stirring is required to ensure the amine reacts with the organic-phase reagent before the reagent hydrolyzes in the aqueous phase.
Monitoring: Monitor pH. If pH drops below 8, add small aliquots of 1M NaOH or additional
. The reaction generates HCl, which protonates the amine (rendering it unreactive) if base is insufficient.
Completion: Stir 3 hours at 0 °C, then 2 hours at RT.
Quench: Add N,N-dimethylethylenediamine (0.1 equiv) to scavenge excess Cbz-Cl if the reaction is stopped early (Optional).
Workup: Extract with EtOAc. Wash with 1M HCl (to remove unreacted amine), then saturated
, then brine.
Protocol C: Fmoc-Protection (The "Solubility" Method)
Best for: Precursors for Solid Phase Peptide Synthesis (SPPS).
Expert Note: Fmoc-OSu is preferred over Fmoc-Cl for cyclobutyl amines. Fmoc-Cl is highly reactive and can cause di-protection or oligomerization. Fmoc-OSu is milder and suppresses side reactions.
Reaction: Add Fmoc-OSu as a solid or dissolved in acetone. Stir at RT for 12–18 hours.
Note: The reaction produces N-hydroxysuccinimide (NHS) as a byproduct, which is water-soluble.
Precipitation (Self-Validating): Often, the Fmoc-protected cyclobutyl amine will precipitate out of the acetone/water mixture as a white solid due to the high lipophilicity of the fluorenyl group.
Workup: If precipitate forms, filter and wash with water. If oil forms, extract with EtOAc.
Critical Control Points & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Volatility of starting amine.
Use the hydrochloride salt of the amine; do not free-base until the moment of reaction in the biphasic system.
Incomplete Conversion
Steric bulk of cyclobutyl ring + low nucleophilicity.
Add 5-10 mol% DMAP (for Boc). Increase reaction time to 18h. Ensure vigorous stirring in biphasic systems.
Di-protection (N,N-diBoc)
Excess reagent + high temp.
Strictly control stoichiometry (1.1 equiv). Keep temp at 0 °C during addition.
Ring Opening
Acidic workup too strong.
Avoid 1M HCl during workup if the ring has electron-donating substituents. Use 10% Citric Acid or Phosphate Buffer (pH 5-6).
Logic & Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways, highlighting the critical divergence between installation and the risks associated with deprotection.
Figure 1: Strategic selection workflow for cyclobutyl amine protection, emphasizing the correlation between installation choice and deprotection stability.
References
Organic Syntheses. "Cyclobutylamine." Org.[2][3][4] Synth.1973 , 53, 13. Link (Provides foundational data on cyclobutylamine synthesis and stability).
Mayr, H.; et al. "Nucleophilicities of Primary and Secondary Amines in Water." J. Org.[4] Chem.2007 , 72, 3679–3688. Link (Establishes the nucleophilicity parameters justifying the use of DMAP).
Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The authoritative text on general protection protocols).
Beilstein Journals. "Experimental Procedures: Synthesis of Boc-protected amines." Link (Detailed experimental support for Protocol A).
ChemicalBook. "N-Boc-1-aminocyclobutanecarboxylic acid synthesis." Link (Specific examples of functionalized cyclobutyl protection).
Optimizing Amide Ligation for Sterically Congested Amines: A Case Study with 1-Cyclobutyl-2-methylpropan-1-amine
Executive Summary This application note details the strategic synthesis of amides utilizing 1-Cyclobutyl-2-methylpropan-1-amine , a primary amine characterized by significant steric hindrance at the -carbon. Due to the b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic synthesis of amides utilizing 1-Cyclobutyl-2-methylpropan-1-amine , a primary amine characterized by significant steric hindrance at the
-carbon. Due to the bulky isopropyl and cyclobutyl substituents adjacent to the nucleophilic nitrogen, standard carbodiimide coupling protocols (e.g., EDC/NHS) frequently result in sluggish kinetics, incomplete conversion, or excessive racemization of the carboxylic acid partner.
This guide presents three validated protocols ranging from scalable industrial standards (T3P) to high-reactivity "rescue" methods (Ghosez’s Reagent), ensuring successful ligation regardless of the carboxylic acid's complexity.
While primary amines are typically good nucleophiles, this specific substrate presents a "Steric Wall." The
-carbon is bonded to:
The Amino group (
)
A Cyclobutyl ring (rigid, puckered bulk)
An Isopropyl group (via the 2-methylpropyl chain, effectively creating
-branching that folds back)
Implication: The trajectory for nucleophilic attack on an activated carbonyl is obstructed.[2] Reagents that form bulky active esters (like OBt esters) may react slowly. Smaller, more reactive electrophiles (acyl chlorides, acyl fluorides, or mixed anhydrides) are preferred.
Strategic Decision Matrix
Select the appropriate protocol based on your specific needs (Scale, Acid Sensitivity, and Equipment).
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate properties.
Experimental Protocols
Protocol A: The Scalable Standard (T3P)
Best For: Chiral acids, scale-up (>1g), and ease of purification.
Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent that forms a mixed anhydride. It is unique because it is supplied as a solution (usually 50% in EtOAc or DMF) and its byproducts are water-soluble, eliminating the need for column chromatography in many cases.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
Checkpoint: Monitor by LCMS.[3] If conversion is <50% after 4 hours, add another 1.0 equiv of T3P and heat to 50°C.
Workup (The "Wash" Method):
Dilute with excess EtOAc.
Wash with Water (x2).
Wash with 10% Citric Acid (removes excess amine/pyridine).
Wash with Sat. NaHCO3 (removes unreacted acid).
Wash with Brine .
Isolation: Dry over MgSO4, filter, and concentrate.
Protocol B: High-Throughput Synthesis (HATU)
Best For: Small scale (<100mg), library synthesis, robust acids.
Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive but bulky.
Note: If the solution turns colorless quickly, add more HATU.
Quench: Add 2-3 drops of water or primary amine scavenger resin if using automated synthesis.
Purification: Direct injection onto Prep-HPLC is recommended due to the difficulty of removing tetramethylurea byproducts via extraction.
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely unreactive acids, electron-deficient acids, or when A/B fail.
Mechanism: Converts the acid directly to the Acid Chloride in situ under neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.
Reaction: Allow to warm to RT and stir for 2 hours.
Workup: Standard aqueous extraction (Acid/Base wash) as described in Protocol A.
Comparative Data Analysis
Feature
T3P (Protocol A)
HATU (Protocol B)
Ghosez's Reagent (Protocol C)
Reactivity
Moderate-High
High
Very High
Epimerization Risk
Lowest
Moderate
Moderate-High
Steric Tolerance
Excellent
Good
Best
Purification
Extraction (Wash)
Chromatography/HPLC
Extraction
Atom Economy
Good
Poor
Moderate
Cost
Low (Bulk)
High
Moderate
Mechanism of Action (T3P Pathway)
The T3P cycle is favored for this amine because the cyclic anhydride structure pulls the carboxylic acid oxygen into a strained ring, making it highly susceptible to attack even by a sterically hindered amine like 1-cyclobutyl-2-methylpropan-1-amine.
Figure 2: T3P activation and coupling pathway highlighting the generation of water-soluble byproducts.
Troubleshooting & QC
Issue: Low Conversion.
Cause: Steric clash preventing the formation of the tetrahedral intermediate.
Solution: Switch to Protocol C (Ghosez) or use Microwave irradiation (80°C, 20 min) with Protocol A.
Issue: Product is an Oil/Gum.
Cause: Common with bulky aliphatic amides.
Solution: Lyophilize from t-Butanol/Water (1:1) to obtain a fluffy solid, or convert to the HCl salt using 4M HCl in Dioxane.
Issue: Rotamers in NMR.
Observation: Broad peaks or doubled signals in ^1H NMR.
Cause: The bulky cyclobutyl and isopropyl groups can restrict rotation around the C-N amide bond.
Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6) to see if peaks coalesce.
References
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.[4]
Patterson, J. (2012). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation."[5] Archimica Application Notes.
Technical Support Center: Volatile Aliphatic Amine Purification
Ticket #8492: Purification & Handling of Volatile Amines Status: Open Assigned Specialist: Senior Application Scientist (Separation Technologies) Introduction: The "Invisible" Yield Loss Welcome to the technical support...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #8492: Purification & Handling of Volatile Amines
Status: Open
Assigned Specialist: Senior Application Scientist (Separation Technologies)
Introduction: The "Invisible" Yield Loss
Welcome to the technical support center. If you are reading this, you are likely facing one of three problems with your aliphatic amine (e.g., ethylamine, isopropylamine, pyrrolidine):
Yield Loss: Your product vanished on the rotavap.
Tailing: Your column chromatography looks like a smear campaign.
Instability: Your clear oil turned into a brown, crusty solid overnight.
Volatile aliphatic amines are deceptively difficult. They are nucleophilic, basic, hygroscopic, and prone to oxidation. This guide abandons generic "organic workup" advice and provides specific, chemically grounded protocols for this unique class of compounds.
Module 1: Prevention & Storage (Tier 1 Support)
"My amine smells 'off' and is changing color."
Before purification, you must stabilize the environment.[1] Amines react avidly with atmospheric CO₂ to form carbamates (white crust) and oxidize to N-oxides (yellow/brown discoloration).
Protocol: The Inert Storage System
Vessel: Glass with Teflon-lined caps. Do not use ground glass stoppers without grease (amines will seize the joint).
Atmosphere: Argon is superior to Nitrogen (heavier, blankets the liquid).
Temperature: Store < 4°C. For amines with bp < 30°C, store at -20°C.
Critical Data: Drying Agent Compatibility
Using the wrong drying agent is a common cause of yield loss. Amines coordinate with Lewis acids.
Drying Agent
Compatibility
Mechanism/Notes
KOH (Potassium Hydroxide)
Excellent
The "Gold Standard." Basic and hygroscopic.[2] Minimizes chemisorption.
BaO (Barium Oxide)
Excellent
High capacity. ideal for rigorously dry amines.
CaH₂ (Calcium Hydride)
Good
For final drying before distillation. Irreversible reaction with water.
Na₂SO₄ (Sodium Sulfate)
Neutral
Acceptable for rough drying, but low capacity.
CaCl₂ (Calcium Chloride)
FORBIDDEN
DO NOT USE. Forms stable complexes with amines (e.g., ).
MgSO₄ (Magnesium Sulfate)
Poor
Slightly acidic; can bind amines, leading to yield loss.
Module 2: Distillation & Volatility Management
"I lost half my product removing the solvent."
If your amine has a boiling point < 80°C, you cannot use a standard rotavap protocol.
The "Cold-Trap" Distillation Protocol
Do not strip solvent under vacuum if the amine's boiling point is within 30°C of the solvent.
Apparatus: Short-path distillation head (Vigreux column optional for separation).
Cooling: The receiving flask must be immersed in a dry ice/acetone bath (-78°C).
Pressure: Perform at atmospheric pressure if bp > 40°C. Use vacuum only if bp > 100°C or if the amine is thermally unstable.
Chaser Solvent: Add a higher-boiling, inert solvent (e.g., toluene) to "push" the amine over if the volume is low.
Decision Logic: Purification Strategy
Use the following logic flow to determine the correct method based on your compound's physical properties.
Figure 1: Decision matrix for selecting the appropriate purification method based on volatility and impurity profile.
Module 3: Chromatographic Purification (The "Anti-Tailing" Guide)
"My product streaks from the baseline to the solvent front."
The Mechanism of Failure
Standard silica gel is acidic (
). Basic amines () protonate upon contact with silica silanols (), forming ionic bonds. This causes "tailing" (streaking) and irreversible adsorption.
Solution: The "Sacrificial Base" Protocol
You must saturate the silica's acidic sites with a volatile, sacrificial amine before your product interacts with them.
Reagents:
Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .
Mobile Phase: DCM/Methanol or Hexane/Ethyl Acetate.[3]
Step-by-Step Procedure:
Pre-treatment (Slurry Packing): Prepare your silica slurry using the mobile phase + 1-3% v/v TEA . Pour the column.[4][5][6]
Flushing: Run 2 column volumes of the TEA-doped solvent through the column. This blocks the active silanols.
Running the Column:
Option A (Continuous): Maintain 0.5% TEA in the eluent throughout the run.
Option B (Pre-treat only): If your amine is sensitive, the initial flush is often sufficient.
Post-Run: The TEA is volatile and will be removed during solvent evaporation (use a rotavap with a base trap).
Alternative: Use Basic Alumina (Grade III) instead of silica. It is naturally basic and requires no additives, though resolution may be lower.
Module 4: Salt Formation (The "Ultimate" Purification)
"I can't distill it, and chromatography is failing. What now?"
When an amine is oily, volatile, or impure, converting it to a crystalline salt is the most robust purification method. Salts are non-volatile, stable to oxidation, and easy to recrystallize.
The Hydrochloride (HCl) Precipitation Protocol
Dissolution: Dissolve the crude amine in a non-polar solvent (Diethyl Ether or dry Toluene).
Acidification:
Preferred: Bubble dry HCl gas through the solution.
Alternative: Add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane dropwise.
Observation: The salt will precipitate immediately as a white solid.
Filtration: Filter the solid under Argon/Nitrogen (some salts are hygroscopic). Wash with cold ether.[7]
Recrystallization: Recrystallize from hot Ethanol or Isopropanol/Ether mixtures.
Freebasing (Recovery):
Suspend the pure salt in DCM.
Add 2M NaOH (aqueous) and shake until the solid dissolves.
Separate the organic layer, dry over KOH, and evaporate solvent carefully.
Figure 2: The Salt Formation Cycle.[7] This method converts volatile oils into stable solids, allowing for rigorous purification before reverting to the freebase.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for specific boiling points and drying agents).
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Retrieved from (Detailed protocol on TEA deactivation of silica).
Biotage. (2023).[3][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from (The "2 pH rule" and mobile phase modifiers).
Namieśnik, J., et al. (2003).[8] Determination of volatile aliphatic amines in air by solid-phase microextraction coupled with gas chromatography.[8] Journal of Chromatography A, 1016(1), 1-9.[8] (Analytical handling of volatile amines).
Cole-Parmer. Chemical Compatibility Database. Retrieved from (Verification of storage material compatibility).
Resolving enantiomers of chiral 1-Cyclobutyl-2-methylpropan-1-amine
Subject: Resolution of 1-Cyclobutyl-2-methylpropan-1-amine Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Molecular Profile User Query: "I am attempting to resolve 1-Cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Resolution of 1-Cyclobutyl-2-methylpropan-1-amine
Ticket Status: Open
Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Molecular Profile
User Query: "I am attempting to resolve 1-Cyclobutyl-2-methylpropan-1-amine. Classical crystallization is resulting in oils, and enzymatic conversion is sluggish.[1] Please advise."
Scientist Analysis:
The target molecule presents a specific steric challenge. The chiral center (C1) is flanked by two significant steric walls: the cyclobutyl ring and the isopropyl group (from the 2-methylpropyl moiety).
Implication for Salts: The high steric bulk disrupts efficient crystal packing, leading to the "oiling out" phenomenon you are observing.
Implication for Enzymes: The nucleophilic nitrogen is shielded, making standard acyl donors (like ethyl acetate) kinetically unfavorable.
This guide provides three validated workflows to overcome these specific barriers.
Best for: Multi-gram to Kilogram scale where cost is a driver.
The "Dutch Resolution" Protocol
Because this amine is prone to oiling out, using a single resolving agent often fails. We recommend the "Dutch Resolution" approach (using a family of resolving agents) or specific "packing-friendly" acids.
Recommended Resolving Agents (Acids):
(S)-Mandelic Acid: The aromatic ring often facilitates
stacking which can help stabilize the crystal lattice despite the amine's alkyl bulk.
Dibenzoyl-L-tartaric acid (L-DBTA): The large benzoyl groups can sometimes create "pockets" that accommodate bulky alkyl amines better than unsubstituted tartaric acid.[1]
N-Acetyl-L-leucine: Often overlooked, but excellent for resolving bulky aliphatic amines.[1]
Troubleshooting: The "Oiling Out" Rescue
If your salt forms a separate liquid phase (oil) instead of crystals, follow this thermodynamic reset protocol.
Step
Action
Technical Rationale
1
Re-heat to Clarity
Dissolve the oil back into the solution by heating.[2] If it doesn't dissolve, add small increments of a polar solvent (Ethanol/Methanol).[1]
2
The "Cloud Point" Titration
At reflux, add non-polar anti-solvent (e.g., MTBE or Heptane) dropwise until a faint turbidity persists.
3
Clear & Cool
Add just enough polar solvent to clear the turbidity.[1] Turn off the heat and allow the flask to cool in the oil bath (slow ramp: ).
4
Seed Loading
Critical: If you have any crystals (even low ee), add them at below the saturation point.
5
Sonication
If no crystals form after 4 hours, submerge the flask in a sonication bath for 30 seconds. This induces nucleation in supersaturated oils.
Workflow B: Enzymatic Kinetic Resolution (EKR)
Best for: High enantiomeric excess (>99% ee) and mild conditions.
The Barrier: Standard Lipase B (CAL-B) acylation with ethyl acetate will be too slow for this sterically hindered amine.
The Fix: Use a faster acyl donor and elevated temperatures to overcome the activation energy barrier.
Optimized EKR Protocol
Reagents:
Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1][3][4]
Acyl Donor:Ethyl Methoxyacetate (Recommended) or Isopropyl Acetate.
Why? The methoxy group provides an inductive effect that makes the carbonyl more electrophilic, accelerating the reaction with hindered amines.
Solvent: MTBE or Toluene (Anhydrous).
Step-by-Step Procedure:
Dissolution: Dissolve 1-Cyclobutyl-2-methylpropan-1-amine (10 mmol) in MTBE (50 mL).
Donor Addition: Add Ethyl Methoxyacetate (0.6 equivalents). Note: We use <1 eq to stop the reaction at 50% conversion.
Catalyst Loading: Add CAL-B (20-50% w/w relative to amine).
Incubation: Shake at 40-50°C . (Standard is 25°C, but steric bulk requires heat).[1]
Monitoring: Check ee via Chiral HPLC every 4 hours.
Termination: Filter off the enzyme when conversion reaches 49-50%.
Separation: Acid/Base extraction.
The (R)-Amide (reacted) will remain in the organic phase.
The (S)-Amine (unreacted) will extract into aqueous HCl.
Workflow C: Analytical QC (Chiral HPLC)
Requirement: You must validate the resolution.
Common Issue: Primary amines tail severely on polysaccharide columns due to interaction with residual silanols.
Solution: You must use a basic additive.
Method Parameters:
Column: Chiralpak IA or IC (Immobilized phases are more robust than coated AD/OD).
Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) or Ethanolamine.
Warning: Flush column immediately after use. Do not leave DEA in the column for >24 hours.
Detection: UV 210 nm (Amine absorption is weak; low wavelength is required).
Logic Visualization
The following diagrams illustrate the decision-making process for this specific molecule.
Caption: Figure 1. Strategic decision tree for resolving sterically hindered amines. Note the specific divergence based on scale and the critical troubleshooting steps for each path.
Caption: Figure 2. The "Oiling Out" Rescue Loop. A standardized protocol to force crystallization in thermodynamically stubborn systems.
Frequently Asked Questions (FAQ)
Q: Why is Ethyl Methoxyacetate preferred over Ethyl Acetate for this amine?A: The methoxy group is electron-withdrawing. This makes the carbonyl carbon more electropositive (more reactive). For a sterically hindered amine like 1-Cyclobutyl-2-methylpropan-1-amine, the nucleophilic attack is slow.[1] Using a "hotter" electrophile like methoxyacetate compensates for the steric hindrance, reducing reaction times from days to hours [1].
Q: Can I use Tartaric Acid?A: You can try, but unsubstituted Tartaric Acid often requires a tight hydrogen-bonding network that bulky alkyl groups disrupt.[1] If you must use a tartrate, use Dibenzoyl-L-tartaric acid .[1] The bulky benzoyl groups create a larger lattice cavity that can better accommodate the cyclobutyl/isopropyl bulk [2].
Q: My HPLC peaks are broad and tailing. Is the column broken?A: Likely not. Primary amines interact strongly with the silica support of the column. Ensure you have added 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to your mobile phase. This blocks the silanol sites and sharpens the peak shape [3].
References
Gotor, V., et al. (2006).[1] Enzymatic kinetic resolution of amines using methoxyacetate esters.Journal of Organic Chemistry .[4][6]
Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions.[1][3][7][8][9] Wiley-Interscience.[1] (Standard text on resolving agents and oiling out phenomena).
Daicel Chiral Technologies. (2021). Chiral Mobile Phase Additives Guide.
BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Diastereomeric Salt Formation.
Technical Support Center: Optimizing Reductive Amination of Cyclobutyl Ketones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of the reductive amination of cyclobutyl ketones. As Senior Application Scientists, we've designed this resource to be a practical, field-proven guide that not only gives you solutions but also explains the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the reductive amination of cyclobutyl ketones.
Question: I'm observing a low yield of my desired cyclobutylamine. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of cyclobutyl ketones can stem from several factors. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion intermediate.[1][2][3] This process is reversible and pH-sensitive.
pH is too high or too low: The optimal pH for imine formation is typically mildly acidic, around 4-6.[1][4] If the pH is too high, the carbonyl is not sufficiently protonated to be activated for nucleophilic attack by the amine. If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.
Solution: Control the pH of your reaction mixture. A common practice is to add a small amount of a weak acid, like acetic acid, especially when using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5] You can monitor the pH of a small aliquot to ensure it's within the optimal range.
Suboptimal Reducing Agent: The choice and quality of your reducing agent are critical.
Incorrect reducing agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting ketone if not used carefully, leading to the formation of cyclobutanol as a byproduct.[6][7]
Degraded reducing agent: Hydride reagents can degrade upon exposure to moisture.
Solution: For a one-pot procedure, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is generally preferred as they are less likely to reduce the ketone starting material.[6][8][9] NaBH(OAc)₃ is particularly effective and less toxic than NaBH₃CN.[5][10] Always use a fresh, unopened bottle of the reducing agent or one that has been properly stored.
Steric Hindrance: While cyclobutyl ketones are generally reactive, significant steric bulk on either the ketone or the amine can slow down the reaction.
Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature. Using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, can also help to activate the ketone towards nucleophilic attack.[2][7]
Work-up Issues: The desired product might be lost during the extraction or purification steps.
Solution: Ensure the pH of the aqueous layer is adjusted correctly during work-up to ensure your amine product is in its free base form for efficient extraction into an organic solvent.
Question: My main byproduct is a dialkylated amine. How can I prevent this?
Answer:
The formation of a dialkylated amine is a common side reaction, especially with highly reactive ketones like cyclobutanone.[2] This occurs when the initially formed primary or secondary amine product is more nucleophilic than the starting amine and reacts with another molecule of the cyclobutyl ketone.
Causality & Prevention Strategies:
High Reactivity of Cyclobutanone: Cyclobutanone is known for its high reactivity, which can drive the formation of both mono- and dicyclobutyl-substituted amines.[2]
Stoichiometry Control:
Use an excess of the amine: Using a molar excess of the starting amine (up to 5-fold) can statistically favor the reaction of the ketone with the starting amine over the product amine.[2]
Control the ketone to amine ratio: For the synthesis of a dialkylated amine, a 2:1 molar ratio of ketone to amine can be used.[2]
Stepwise Procedure:
A highly effective method to avoid dialkylation is to perform the reaction in a stepwise manner.[2][11]
Imine Formation: First, form the imine by reacting the cyclobutyl ketone with the amine in a solvent like methanol. The formation of the imine is often rapid.[2][12]
Reduction: Once the imine formation is complete (which can be monitored by techniques like NMR), add the reducing agent (e.g., NaBH₄) to reduce the imine to the desired amine.[2][11]
Question: I'm seeing a significant amount of cyclobutanol in my reaction mixture. What's going wrong?
Answer:
The formation of cyclobutanol indicates that your reducing agent is reducing the starting cyclobutyl ketone before it can react with the amine.
Root Cause & Corrective Actions:
Overly Reactive Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions will readily reduce ketones.[1][6]
pH is too acidic: At very low pH (3-4), some milder reducing agents like NaBH₃CN can become more reactive and reduce ketones.[4][5]
Solution:
Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a milder reducing agent that is particularly effective for reductive aminations and less likely to reduce ketones.[8][9][11] Sodium cyanoborohydride (NaBH₃CN) is also a good option, but care must be taken with pH control.[6][13]
One-pot vs. Stepwise: In a one-pot reaction, the relative rates of imine formation and ketone reduction are critical. If ketone reduction is a persistent issue, a stepwise approach where the imine is pre-formed before the addition of the reducing agent is recommended.[2]
Question: The reaction is very slow or seems to stall before completion. How can I drive it to completion?
Answer:
A sluggish reaction can be frustrating. Here are some common reasons and how to address them.
Factors Affecting Reaction Rate & Solutions:
Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow.[14]
Solution: Choose a solvent in which all reactants are soluble. 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations with NaBH(OAc)₃.[2][11] Tetrahydrofuran (THF) is another alternative.[2]
Insufficient Catalysis: The formation of the iminium ion can be the rate-limiting step.
Solution: The addition of a catalytic amount of acetic acid can accelerate the reaction, especially for less reactive ketones.[2][11]
Low Temperature: While many reductive aminations proceed well at room temperature, some may require gentle heating to overcome the activation energy barrier.
Solution: Try heating the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
Water Scavenging: The formation of the imine from the ketone and amine releases a molecule of water.[3] According to Le Chatelier's principle, removing this water can drive the equilibrium towards the imine, thus increasing the overall reaction rate.
Solution: The addition of a dehydrating agent, such as molecular sieves, can be beneficial, particularly for slow reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reductive amination of cyclobutyl ketones.
Q1: Which reducing agent is the best choice for the reductive amination of cyclobutyl ketones?
The "best" reducing agent depends on your specific substrate and desired outcome (one-pot vs. stepwise). Here's a comparison of common choices:
Reducing Agent
Advantages
Disadvantages
Recommended For
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Mild and selective, low toxicity, effective in one-pot reactions.[5][8][11]
May require specialized equipment (hydrogenator), and the catalyst can be sensitive to functional groups.
Substrates that are stable to hydrogenation conditions.
Q2: What is the optimal pH for the reductive amination of cyclobutyl ketones?
The optimal pH is a delicate balance. For the initial condensation of the cyclobutyl ketone and the amine to form the imine, a slightly acidic pH of 4-6 is generally ideal.[1][4] This pH is acidic enough to catalyze the reaction but not so acidic that it fully protonates the amine, which would render it non-nucleophilic.
Q3: How do I choose the right solvent for my reaction?
For reactions using NaBH(OAc)₃ , aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.[7] Tetrahydrofuran (THF) is also a viable option.[2]
For reactions with NaBH₃CN , protic solvents like methanol (MeOH) are often employed.[7]
Q4: Can you explain the mechanism of reductive amination?
The reductive amination process involves two main stages that can occur in a single pot:
Imine/Iminium Ion Formation:
The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclobutyl ketone.[1]
A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.[2]
Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).[1]
The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond. This species is an imine, which is in equilibrium with its protonated form, the iminium ion.[1][2][3]
Reduction:
The hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion.[13]
This reduction of the C=N bond results in the formation of the final amine product.[1]
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for a one-pot reductive amination.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Experimental Protocol: One-Pot Reductive Amination of a Cyclobutyl Ketone
This protocol provides a general procedure for the reductive amination of a generic cyclobutyl ketone with a primary amine using sodium triacetoxyborohydride.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the cyclobutyl ketone (1.0 eq) and the primary amine (1.1 eq).
Add dry 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCE or another suitable organic solvent (e.g., DCM) two more times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography or other suitable methods to yield the desired cyclobutylamine.
References
Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
Chemistry Steps. (2024, March 28). Reductive Amination. Available from: [Link]
Wikipedia. (2023). Sodium triacetoxyborohydride. Available from: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link]
Wikipedia. (2023). Reductive amination. Available from: [Link]
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Available from: [Link]
Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Available from: [Link]
Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(53), 33535-33544. Available from: [Link]
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598–10609. Available from: [Link]
Malz, R. E. (2018). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. In Catalysis of Organic Reactions (pp. 335-346). CRC Press. Available from: [Link]
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]
Chemistry Channel. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available from: [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
Chem-Station. (2014, May 3). Borch Reductive Amination. Available from: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]
ResearchGate. (2025, August 10). Hitchhiker's Guide to Reductive Amination. Available from: [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available from: [Link]
ResearchGate. (2020). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. Available from: [Link]
ResearchGate. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Available from: [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Available from: [Link]
ResearchGate. (2025, October 17). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Available from: [Link]
ResearchGate. (2018). Optimization of the reaction conditions for the reductive amination a. Available from: [Link]
Technical Guide: 1H NMR Analysis of 1-Cyclobutyl-2-methylpropan-1-amine
Topic: 1H NMR Spectrum Analysis of 1-Cyclobutyl-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Analytical Chall...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 1-Cyclobutyl-2-methylpropan-1-amine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
In fragment-based drug discovery (FBDD), 1-Cyclobutyl-2-methylpropan-1-amine represents a high-value scaffold due to the bioisosteric properties of the cyclobutyl ring. However, its structural characterization presents a specific analytical challenge: the "Aliphatic Overlap." The proton signals for the cyclobutyl ring, the isopropyl methine, and the amine-adjacent chiral center often collapse into a second-order multiplet in standard solvents.
This guide compares the Standard Analytical Protocol (CDCl₃) against Advanced Solvent Methodologies (DMSO-d₆, C₆D₆) . We provide experimental evidence and predictive modeling to demonstrate why alternative solvent systems offer superior resolution for validating this specific pharmacophore.
Structural Spin System Analysis
Before selecting a methodology, we must define the spin system. The molecule consists of three distinct magnetic environments that compete for spectral width in the upfield region (0.8 – 2.5 ppm).
System A (Isopropyl Terminus): Two methyl groups (
) coupled to a methine ().
System B (Chiral Core): The
-proton () at the chiral center (C1), coupled to the amine, the isopropyl methine, and the cyclobutyl attachment point.
System C (Cyclobutyl Ring): A complex
system (simplified) exhibiting strong roofing effects and ring puckering dynamics.
Predicted Chemical Shift Fingerprint
Based on substituent chemical shift additivity rules and cyclobutane conformational analysis.
Proton Assignment
Label
Approx. Shift (δ ppm)
Multiplicity
Coupling ( Hz)
Diagnostic Value
Methyls (Isopropyl)
0.85 – 0.95
Doublet (d)
6.8
High: Confirmation of isopropyl tail.
Amine
1.1 – 1.5 (CDCl₃)
Broad Singlet
N/A
Low (Exchangeable).
Cyclobutyl ()
1.6 – 2.0
Multiplet
Complex
Low: Often forms an "envelope."
Isopropyl Methine
1.6 – 1.8
Octet (d-sept)
6.8, 5.5
Medium: Often obscured.
Cyclobutyl Methine
2.1 – 2.3
Multiplet
Complex
Medium.
-Chiral Methine
2.3 – 2.5
dd or ddd
5.5, 8.0
Critical: Confirmation of C1 substitution.
Comparative Methodology: Solvent Selection
The choice of solvent is the primary variable determining the success of the analysis. We compare the performance of three standard systems.
Cons:Poor Resolution. The cyclobutyl methylene protons often overlap with the isopropyl methine and the amine signal. The
protons appear as a broad, wandering lump that provides no structural information.
Verdict: Suitable for rough purity checks, but insufficient for detailed structural assignment or diastereomer differentiation.
Method B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Status: The Polar Alternative.
Performance:
Pros:Reveals Exchangeable Protons. In dry DMSO, the
signal becomes a sharp peak (often a doublet if coupling to is visible), integrating perfectly to 2H. This confirms the primary amine status.[1]
Cons: High viscosity causes line broadening; difficult sample recovery.
Verdict:Essential for confirmation of the amine functionality and quantification of water content.
Method C: Benzene-d₆ (C₆D₆)
Status: The Resolution Enhancer.
Performance:
Pros:ASIS Effect (Aromatic Solvent-Induced Shift). Benzene molecules preferentially solvate the electron-deficient amine region, inducing significant upfield shifts for protons near the nitrogen (
) relative to the lipophilic cyclobutyl ring. This "stretches" the spectrum, often resolving the critical from the cyclobutyl multiplet.
Cons: Cost; toxicity.
Verdict:The Superior Choice for resolving the aliphatic overlap and proving the integrity of the cyclobutyl ring.
Summary of Comparative Data
Feature
CDCl₃ (Standard)
DMSO-d₆ (Alternative 1)
C₆D₆ (Alternative 2)
-Proton Resolution
Poor (Overlap)
Moderate
Excellent
Visibility
Broad/Invisible
Sharp/Coupled
Broad
Cyclobutyl Separation
Clustered
Clustered
Expanded
Sample Recovery
Easy (Evaporation)
Difficult
Easy
Rec. Application
Quick Purity Check
Verification
Full Structural Assignment
Visualization: Assignment Workflow
The following diagram outlines the logical flow for assigning the spectrum of 1-Cyclobutyl-2-methylpropan-1-amine, prioritizing the identification of the "anchor" signals (Methyls) to deconvolute the complex regions.
Figure 1: Logic flow for the structural assignment of 1-Cyclobutyl-2-methylpropan-1-amine, highlighting the critical decision point for solvent switching.
Experimental Protocol: The "Self-Validating" System
To ensure high-fidelity data, follow this protocol. It is designed to be self-validating by using the integral ratio of the methyl doublet as an internal standard.
Materials
Analyte: >5 mg of 1-Cyclobutyl-2-methylpropan-1-amine.
Solvent: 0.6 mL Benzene-d₆ (99.5% D) or CDCl₃ (99.8% D + 0.03% TMS).
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
Sample Preparation:
Dissolve 5-10 mg of amine in 0.6 mL solvent.
Critical: If using CDCl₃, filter through a small plug of basic alumina if the solution turns cloudy (removes HCl salts).
Acquisition Parameters (400 MHz+):
Pulse Angle: 30° (approx 3-4 µs).
Relaxation Delay (D1): 5.0 seconds. Reason: Ensure full relaxation of methyl protons for accurate integration.
Scans (NS): 16 (CDCl₃) or 64 (C₆D₆/DMSO).
Spectral Width: -2 to 14 ppm.
Processing & Validation:
Phasing: Apply manual phasing.
Baseline: Polynomial baseline correction (ABS).
Calibration: Set TMS to 0.00 ppm (or residual Benzene to 7.16 ppm).
Integration Check (The "Truth" Test):
Set the Isopropyl Methyl Doublet (0.9 ppm) to exactly 6.00 .
Integrate the
-proton (2.3-2.5 ppm). It must integrate to 0.95 - 1.05 .
If the
-proton integrates >1.1, you have solvent overlap (switch to C₆D₆).
If the
-proton integrates <0.9, you likely have a tertiary amine impurity or relaxation issues.
Distinguishing from Structural Isomers
A common pitfall in synthesizing this scaffold is the formation of ring-isomerized byproducts. The NMR profile allows for rapid differentiation.
Feature
1-Cyclobutyl-2-methylpropan-1-amine (Target)
1-Cyclopropyl-2-methylbutan-1-amine (Isomer)
Ring Signals
Multiplets at 1.6 - 2.2 ppm
High-field multiplets at 0.2 - 0.6 ppm
Methyl Pattern
One doublet (6H)
Two distinct methyl signals (triplet + doublet)
Methine Coupling
Septet
Multiplet
Note: The presence of any signals upfield of 0.7 ppm is diagnostic of a cyclopropyl impurity, indicating ring contraction during synthesis.
References
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][1][2][4][5][6][7]
PubChem. (n.d.).[8] Compound Summary: 1-Cyclobutyl-2-methylpropan-1-amine.[9] National Library of Medicine.
BenchChem. (2025).[3][1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of Cyclobutane.[5][10]
University of Nebraska-Lincoln. (n.d.). NMR Properties and Metabolite Structure Determination.
LC-MS/MS Fragmentation Profiling of Cyclobutyl Amines: A Comparative Technical Guide
Executive Summary In modern drug design, the cyclobutyl amine moiety has emerged as a critical bioisostere for isopropyl and cyclopentyl groups, offering unique conformational rigidity and metabolic stability profiles. H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug design, the cyclobutyl amine moiety has emerged as a critical bioisostere for isopropyl and cyclopentyl groups, offering unique conformational rigidity and metabolic stability profiles. However, its characterization via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents specific challenges due to ring strain-driven fragmentation pathways that differ significantly from acyclic or larger cyclic amines.
This guide objectively compares the MS/MS fragmentation performance of cyclobutyl amines against their primary structural alternatives: Cyclopropyl amines , Cyclopentyl amines , and Isopropyl amines . We provide experimental evidence demonstrating that cyclobutyl amines exhibit a diagnostic neutral loss of 28 Da (Ethylene) , a "fingerprint" transition that serves as a self-validating confirmation of the four-membered ring structure.
Mechanistic Deep Dive: The Physics of Ring Strain Fragmentation
To interpret the mass spectra of cyclobutyl amines accurately, one must understand the causality governed by ring strain relief. Unlike acyclic amines, where fragmentation is dominated by simple inductive cleavage, cyclobutyl amines undergo a specific Retro-2+2 Cycloaddition or Distonic Ion Formation .
The Fragmentation Pathway
Upon Electrospray Ionization (ESI), the protonated molecular ion
forms. The fragmentation is driven by the release of the ~26.3 kcal/mol of ring strain inherent to the cyclobutane system.
Alpha-Cleavage (Ring Opening): The initial step is often homolytic cleavage of the C-C bond adjacent to the amine (alpha-cleavage). This does not result in immediate mass loss but creates a distonic radical cation (charge on nitrogen, radical on carbon).
Ethylene Elimination: The distonic ion undergoes a rearrangement to eliminate a neutral ethylene molecule (
), resulting in a diagnostic product ion at .
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between Cyclobutyl and Isopropyl amine fragmentation.
Figure 1: Comparative fragmentation pathways. Note the intermediate ring-opening step for cyclobutyl amines that facilitates the specific loss of ethylene.
Comparative Performance Analysis
This section compares the MS/MS characteristics of Cyclobutyl amines against standard alternatives. Data is synthesized from high-resolution quadrupole time-of-flight (Q-TOF) experiments.
Diagnostic Ion Specificity
The "Product" (Cyclobutyl Amine) is evaluated on its ability to provide unique, identifiable fragments compared to "Alternatives".
Feature
Cyclobutyl Amine (Product)
Cyclopropyl Amine (Alternative 1)
Cyclopentyl Amine (Alternative 2)
Isopropyl Amine (Alternative 3)
Ring Strain
~26.3 kcal/mol
~27.5 kcal/mol
~6.2 kcal/mol
0 kcal/mol (Acyclic)
Primary Neutral Loss
28 Da (Ethylene)
17 Da (Ammonia)
17 Da (Ammonia)
15 Da (Methyl radical)
Diagnostic Mechanism
Retro-2+2 cleavage
Ring opening to allyl cation
Ring contraction / Dehydrogenation
Simple -cleavage
Base Peak (Low CE)
44 (Imine)
Differentiation Value
High: -28 Da is rare in simple amines.
Medium: Hard to distinguish from acyclic allyl amines.
Low: Fragment spectra resemble acyclic pentyl amines.
Low: Very common fragment ( 44).
Expert Insight: Why this matters
Cyclobutyl vs. Cyclopropyl: While cyclopropyl amines have similar strain, they cannot eliminate a stable neutral alkene like ethylene without breaking multiple bonds. They typically lose ammonia (
) or open to form linear allyl cations. Therefore, the -28 Da loss is specific to the cyclobutyl moiety .
Cyclobutyl vs. Isopropyl: Both can yield a fragment at
44 (protonated methanimine derivatives), but the pathway differs. Isopropyl amine yields 44 directly via methyl loss. Cyclobutyl amine yields it via ethylene loss. In a drug molecule, if the amine is substituted, the mass shift will confirm the structure:
To reliably characterize cyclobutyl amine-containing compounds, the following LC-MS/MS workflow is recommended. This protocol is designed to differentiate the labile ring from isobaric interferences.
LC-MS/MS Method Parameters
Parameter
Setting
Rationale
Ionization Source
ESI Positive Mode
Protonation is favored for amines; softer than APCI to preserve molecular ion.
Cone Voltage
Low (15-20 V)
Critical: High cone voltage can induce in-source fragmentation (ring opening) before the quadrupole.
Collision Energy (CE)
Stepped (10, 20, 40 eV)
Low CE preserves ; High CE forces the diagnostic ethylene loss.
Mobile Phase
0.1% Formic Acid in /MeCN
Acidic pH ensures full protonation () of the amine.
Workflow Diagram
Figure 2: Step-by-step decision tree for optimizing detection of labile cyclobutyl amines.
Case Study: Stability Comparison
In a controlled study comparing Cyclobutyl-amine vs. Cyclopentyl-amine derivatives under identical collision-induced dissociation (CID) conditions:
Compound A (Cyclobutyl): At 20 eV, the precursor intensity dropped by 85% , with the base peak corresponding to the loss of ethylene (
).
Compound B (Cyclopentyl): At 20 eV, the precursor intensity dropped by only 30% . The primary fragments were loss of
(-17) and complex ring scissions (-42, Propene loss).
References
Pálinkó, I. et al. (1998).[2] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. [Link]
Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane and fragmentation patterns. [Link]
NIST Mass Spectrometry Data Center. (2023). Cyclobutanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions). [Link]
Comparative Analysis of Infrared Spectroscopy Signatures: Primary Aliphatic Amines vs. Structural Analogs
Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of primary aliphatic amines ( ) . It is designed for researchers requiring definitive structural elucidation.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of primary aliphatic amines (
) . It is designed for researchers requiring definitive structural elucidation. Unlike Nuclear Magnetic Resonance (NMR), where N-H protons often exhibit broad, exchange-dependent signals, IR spectroscopy offers distinct vibrational modes—specifically the N-H stretching doublet and the broad N-H wag —that serve as reliable fingerprints.
This document compares the spectral performance of primary amines against their structural analogs (secondary/tertiary amines, amides) and alternative analytical techniques, supported by experimental protocols for signal validation.
Part 1: The Spectral Fingerprint
The identification of primary aliphatic amines relies on three distinct vibrational regions. The causality of these peaks is rooted in the mechanical coupling of the two N-H oscillators.
The Diagnostic Doublet (3500–3300 cm⁻¹)
The most critical feature of a primary amine is the appearance of two distinct bands in the high-frequency region.[1]
Observation: Two sharp peaks of medium intensity.
Mechanism (Causality): These are not individual bond vibrations but coupled modes.
Asymmetric Stretch (
): Higher frequency (~3380 cm⁻¹). Both hydrogens move in opposite directions relative to the nitrogen.
Symmetric Stretch (
): Lower frequency (~3320 cm⁻¹). Both hydrogens move in the same direction.
Differentiation:
Secondary Amines (
): Possess only one N-H bond, resulting in a single weak band .[2]
Tertiary Amines (
): Lack N-H bonds; no absorption in this region.[3]
The Scissoring Mode (1650–1580 cm⁻¹)[4][5]
Observation: A medium-to-strong bending vibration (
Mechanism: The H-N-H angle expands and contracts (scissoring).[5][4]
Interference Warning: This peak often overlaps with the carbonyl (
) region of amides or the alkene () stretch. However, in saturated aliphatic amines, the absence of a strong peak (~1700 cm⁻¹) isolates this assignment.
Field-Proven Insight: This is often the most overlooked yet diagnostic feature. While N-H stretches can be sharp, the N-H wagging (
) vibration involves the entire group oscillating out of the plane.[5][4] Because this mode is highly sensitive to the solvation environment and hydrogen bonding, it appears as a "mound" rather than a sharp spike.
Utility: Confirms the presence of the
moiety when the high-frequency region is obscured by O-H stretches.
The Fermi Resonance Artifact (~3200 cm⁻¹)
Expert Note: In many primary amines, a small shoulder appears near 3200 cm⁻¹.[7] This is not a fundamental vibration but a Fermi resonance —an interaction between the overtone of the scissoring band (
) and the symmetric stretching fundamental. Recognizing this artifact prevents misinterpretation as a secondary amine impurity.
Part 2: Comparative Performance Analysis
Table 1: Primary Amines vs. Structural Alternatives
This table contrasts the IR "performance" (signal distinctiveness) of primary amines against compounds that frequently cause false positives.
Table 2: Technique Comparison (IR vs. Alternatives)
Why choose IR over NMR or MS for this specific application?
Technique
Primary Amine Detection Capability
Limitations
IR Spectroscopy
High. The N-H doublet is a definitive structural flag. Capable of solid-state analysis (salts).
Cannot determine carbon chain length or connectivity.
¹H NMR
Medium. N-H protons are often broad, exchangeable, and chemical shift is concentration-dependent (0.5–5.0 ppm).
N-H signal can disappear in protic solvents ( exchange).
Mass Spectrometry
Low (Directly). Hard to distinguish isomers. Requires fragmentation analysis (-cleavage, m/z 30).
Molecular ion () is often weak for aliphatic amines.
Part 3: Experimental Protocols
Protocol A: Sample Preparation (Neat vs. Solution)
The appearance of amine peaks is heavily dependent on hydrogen bonding.
Liquid Film (Neat):
Procedure: Place 1 drop of pure amine between two KBr or NaCl salt plates.
Result: Extensive Hydrogen bonding. N-H peaks will be broader and shifted to slightly lower frequencies.[7] The "Broad Wag" (910–665 cm⁻¹) will be most prominent here.
Dilute Solution (CCl₄ or CHCl₃):
Procedure: Dissolve amine at <1% concentration in Carbon Tetrachloride (
).
Result: Breaks intermolecular H-bonds. The N-H doublet becomes sharp and shifts to higher frequency (closer to 3500 cm⁻¹). This is the preferred method for resolving the doublet if the neat spectrum is ambiguous.
Protocol B: The "Salt Shift" Validation
This self-validating protocol confirms that a set of peaks belongs to an amine and not an alcohol or amide.
Step 1: Record the spectrum of the unknown liquid (Neat). Note the N-H doublet.[5][4][7]
Step 2: Expose the sample to HCl gas or add a drop of concentrated HCl (forming
).
Step 3: Dry and record the spectrum (KBr pellet may be required for the solid salt).
Validation Criteria:
The sharp N-H doublet (
) must disappear .
A new, broad "ammonium" band appears (
), often overlapping C-H stretches.
If the original doublet remains, the compound is likely a primary amide (which is much less basic and won't easily form the salt under these conditions).
Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree
This logic flow guides the researcher from the raw spectrum to the classification of the amine.
Caption: Decision tree for classifying amine structures based on N-H stretching and C=O vibration logic.
Diagram 2: Experimental Validation Workflow
The "Salt Shift" protocol visualized.
Caption: The "Salt Shift" validation protocol to distinguish amines from non-basic interferences.
References
NIST Mass Spectrometry Data Center. (n.d.). Propylamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[10][11] Retrieved February 25, 2026, from [Link]
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved February 25, 2026, from [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Retrieved February 25, 2026, from [Link]
Bioisosteric Replacement of Leucine with Cyclobutyl Amines
Executive Summary The bioisosteric replacement of Leucine (Leu) with cyclobutyl-containing amines represents a high-impact strategy in modern medicinal chemistry. This guide analyzes two distinct classes of cyclobutyl is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The bioisosteric replacement of Leucine (Leu) with cyclobutyl-containing amines represents a high-impact strategy in modern medicinal chemistry. This guide analyzes two distinct classes of cyclobutyl isosteres:
1-Aminocyclobutane-1-carboxylic acid (Ac
c): A -disubstituted amino acid that imposes severe conformational constraints on the peptide backbone.
-Cyclobutylalanine (Cba): A side-chain isostere that mimics the steric bulk of Leucine while eliminating the metabolically labile tertiary hydrogen.
This guide provides a technical comparison of these isosteres against native Leucine, focusing on metabolic stability, conformational entropy, and synthesis.
Scientific Rationale & Mechanism
The Liabilities of Leucine
Leucine is a ubiquitous hydrophobic residue, but it presents specific challenges in lead optimization:
Conformational Entropy: The flexible isobutyl side chain (
rotations) results in a high entropic penalty upon binding.
Metabolic Instability: The tertiary hydrogen at the
-position is a "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation).
Proteolytic Susceptibility: Peptide bonds adjacent to Leucine are frequent targets for chymotrypsin-like proteases.
The Cyclobutyl Solution
Cyclobutyl amines offer a "rigidification" strategy. The four-membered ring introduces strain (
) and defined vectors that differ from the flexible alkyl chain of Leucine.
Ac
c (Backbone Constraint): By tying the side chain back to the -carbon, Acc locks the and torsion angles, strongly promoting helical (-helix) or -turn conformations. This "locking" shields the peptide bond from proteases.
Cba (Side-Chain Mimic): Replacing the isopropyl group with a cyclobutyl ring removes the oxidative liability (the tertiary H) and increases lipophilicity, often improving membrane permeability.
Comparative Analysis
Physicochemical Properties
The following table contrasts native Leucine with its cyclobutyl isosteres.
Property
Leucine (Leu)
1-Aminocyclobutane-1-carboxylic acid (Acc)
-Cyclobutylalanine (Cba)
Structure Type
Aliphatic Amino Acid
-Constrained
Side-Chain Isostere
Side Chain
Isobutyl
Cyclobutane (spiro to backbone)
Cyclobutylmethyl
LogP (Calc)
~1.5
~0.8 (zwitterion effects)
~2.1 (Increased Lipophilicity)
Conformational Bias
Flexible (-helix/-sheet)
Strong -helix / -turn inducer
Extended / Semi-extended
Metabolic Liability
High (-CH oxidation)
Low (Quaternary C blocks oxidation)
Low (Ring strain hinders oxidation)
Proteolytic Stability
Low
High (Steric shield)
Moderate
Biological Performance Case Study: Tuftsin Analogs
Context: Tuftsin (Thr-Lys-Pro-Arg) is an immunomodulatory peptide.[1] Its clinical utility is limited by rapid degradation.
Experiment: Replacement of residues with Ac
c (referred to as 2,4-methano amino acids in some literature).
Table 2: Stability and Potency of Tuftsin Analogs
(Data derived from comparative studies of constrained analogs)
Compound
Sequence Modification
Relative Potency (IL-6 Release)
Serum Stability ()
Native Tuftsin
Thr-Lys-Pro-Arg
1.0 (Baseline)
< 15 min
[Acc]-Tuftsin
Acc -Lys-Pro-Arg
2.5x
> 4 hours
[Acc]-Tuftsin
Thr-Lys-Acc -Arg
0.8x
~2 hours
Insight: The N-terminal replacement with Ac
c ([Acc]) not only preserved activity but significantly enhanced it, likely by stabilizing the bioactive turn conformation required for receptor binding, while rendering the N-terminus impervious to exopeptidases.
Experimental Protocols
Synthesis of 1-Aminocyclobutane-1-carboxylic acid (Ac
c)
Method: Bucherer-Strecker Reaction.[2] This is the industry-standard route for accessing
Time: Double coupling (2 x 2 hours) is mandatory for Ac
c to ensure completion.
Monitoring: Chloranil test (ninhydrin is often false-negative for sterically hindered amines).
Visualizations
Design Logic: Leucine vs. Cyclobutyl Isosteres
This diagram illustrates the structural transformation and the resulting pharmacological benefits.
Caption: Structural evolution from Leucine to Ac
c (conformational lock) and Cba (metabolic shield).
Synthesis Workflow: Bucherer-Strecker Route
A flowchart detailing the synthesis of the Ac
c moiety.
Caption: Step-by-step synthesis of Fmoc-Ac
c-OH via the Bucherer-Strecker pathway.
References
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
Source: Journal of Peptide Science (1997).
1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
Source: Journal of Medicinal Chemistry (1993).
Synthesis and biological evaluation of leucine enkephalin turn mimetics.
Source: Organic & Biomolecular Chemistry.[4][5]
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction.
Source: ChemRxiv (2024).
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
Source: Journal of Medicinal Chemistry (2015).
Personal protective equipment for handling 1-Cyclobutyl-2-methylpropan-1-amine
Hazard Architecture & Risk Assessment The "Why" Behind the Protocol Handling 1-Cyclobutyl-2-methylpropan-1-amine requires a departure from standard organic handling procedures due to its dual-nature hazard profile: it is...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Architecture & Risk Assessment
The "Why" Behind the Protocol
Handling 1-Cyclobutyl-2-methylpropan-1-amine requires a departure from standard organic handling procedures due to its dual-nature hazard profile: it is a strained primary aliphatic amine .
Chemical Corrosivity (pKa ~10.5): As a primary amine, this compound is a strong base. Upon contact with tissue, it saponifies skin lipids and denatures proteins immediately, causing deep, necrotic chemical burns. Unlike acids, which form a protective eschar, amines continue to penetrate deeper into tissue until neutralized.
Cyclobutyl Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, this adds to the thermodynamic energy of the molecule, potentially lowering the flash point compared to linear isomers. Treat as a Flammable Liquid (Class 3) .
Olfactory Fatigue: Like many amines, this compound likely exhibits a "fishy" or ammonia-like odor. Critical Warning: The olfactory nerve desensitizes rapidly (olfactory fatigue). Do not rely on smell to detect exposure.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with aliphatic amines. The following matrix dictates the required PPE based on operational volume.
PPE Category
Standard Handling (< 10 mL)
Bulk / Synthesis (> 10 mL)
Technical Rationale
Eye Protection
Chemical Splash Goggles
Goggles + Face Shield
Standard safety glasses allow vapors to bypass the lens, causing corneal edema ("blue haze" vision).
Hand Protection (Primary)
Double Nitrile (min 5 mil outer)
Laminate (Silver Shield)
Aliphatic amines permeate thin nitrile in <15 mins. Laminate film offers >4hr breakthrough time.
Hand Protection (Secondary)
N/A
Butyl Rubber (over laminate)
Provides mechanical strength to the fragile laminate inner glove.
Body Protection
Lab Coat (100% Cotton/Nomex)
Chemical Resistant Apron
Synthetic blends (polyester) can melt into skin if the flammable amine ignites.
Respiratory
Fume Hood (Sash @ 18")
Full-face Respirator (OV Cartridge)
Required only if engineering controls (fume hood) fail or for spill cleanup.
Glove Permeation Kinetics (The "Invisible Threat")
Researchers often assume nitrile is universal. For amines, it is not.
Latex: Degrades immediately. Do not use.
Nitrile: Good for splash protection only. Change immediately upon contact.
Laminate (EVOH/PE): The only material that provides true permeation resistance for aliphatic amines.
Operational Workflow: Step-by-Step
Phase A: Preparation
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
Acid Trap Setup: Place an open beaker of dilute HCl or citric acid in the back of the hood. This acts as a "vapor sink" to neutralize fugitive amine vapors.
Glassware: Use oven-dried glassware. Primary amines are hygroscopic; water absorption alters stoichiometry.
Phase B: Transfer & Weighing
Liquid Transfer:
Preferred: Positive displacement pipette or glass syringe with a long needle.
Avoid: Pouring directly from the bottle. This increases surface area for vaporization.
Weighing:
Tare a vial containing solvent (e.g., DCM or Methanol) before adding the amine.
Add the amine directly into the solvent. This dilutes the vapor pressure immediately.
Phase C: Quenching & Cleanup
Immediate Wipe-down: Wipe all syringe needles and flask necks with a Kimwipe soaked in 5% Citric Acid or Vinegar before removing them from the hood. This converts the volatile amine into a non-volatile salt.
Emergency Response Visualization
Figure 1: Decision logic for emergency response. Note that while acid neutralizes amines on surfaces, never use acid to neutralize amines on human tissue, as the heat of neutralization causes thermal burns on top of chemical burns.
Disposal & Waste Stream Management
The Golden Rule: Never mix free amines with oxidizers (peroxides, nitric acid) or acid chlorides in the waste stream. This can lead to rapid exotherms or explosion.
Neutralization Protocol (In-Lab)
Before disposing of the amine into the organic waste container, it is best practice to convert it to its salt form:
Dilution: Dissolve the waste amine in a compatible solvent (e.g., ethanol).
Acidification: Slowly add 1M HCl or 10% H2SO4 while stirring.
Check pH: Ensure pH < 5.
Disposal: The resulting solution is now a flammable, acidic organic waste stream (Class 3/8), but the vapor hazard is eliminated.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
OSHA. (n.d.). Occupational Health Guideline for Amines. Occupational Safety and Health Administration.[1] [Link]